5-Iodo-2'-C-Methyl uridine
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Overview
Description
5-Iodo-2’-C-Methyl uridine is a modified nucleoside analog. It belongs to the class of pyrimidine nucleosides and is structurally related to uridine. The modification occurs at the 5-position of the uridine core, where an iodine atom replaces one of the hydrogen atoms. This substitution alters the photophysical properties of the nucleoside, making it potentially useful for various applications in chemical biology and medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Iodo-2’-C-Methyl uridine involves introducing the iodine substituent at the 5-position of the uridine molecule. Various synthetic pathways have been explored to achieve this modification. Researchers have developed robust and flexible procedures to functionalize the 5-position, allowing for the creation of diverse analogues with well-defined photophysical properties .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2’-C-Methyl uridine consists of a ribose pentose sugar linked to a thymine base. The iodine atom is attached to the 5-position of the uridine core. The presence of the methyl group at the 2’-C position further distinguishes it from native uridine .
Chemical Reactions Analysis
Chemically, 5-Iodo-2’-C-Methyl uridine can participate in various reactions typical of nucleosides. These reactions include glycosylation, phosphorylation, and cross-coupling reactions. Researchers have explored its reactivity to create novel derivatives and fluorescent analogues .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXPOYGBBRNGIT-LTNPLRIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione |
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